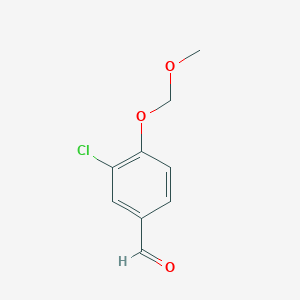

3-Chloro-4-(methoxymethoxy)benzaldehyde

CAS No.:

Cat. No.: VC20537530

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClO3 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | 3-chloro-4-(methoxymethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3 |

| Standard InChI Key | XVMQRNCAOAVGQN-UHFFFAOYSA-N |

| Canonical SMILES | COCOC1=C(C=C(C=C1)C=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure consists of a benzene ring with three substituents:

-

A chlorine atom at the 3-position

-

A methoxymethoxy (-OCHOCH) group at the 4-position

-

An aldehyde functional group at the 1-position

This arrangement creates distinct electronic effects:

-

The electron-withdrawing chlorine atom polarizes the aromatic ring

-

The methoxymethoxy group provides steric bulk and moderate electron-donating properties

-

The aldehyde group enables nucleophilic addition reactions

Physicochemical Data

Key properties derived from experimental and computational studies include:

The compound exhibits a characteristic NMR profile in CDCl:

-

δ 9.87 (s, 1H, -CHO)

-

δ 7.93 (d, J = 2.0 Hz, 1H, aromatic)

-

δ 7.75 (dd, J = 8.4, 2.0 Hz, 1H, aromatic)

-

δ 7.31 (d, J = 8.4 Hz, 1H, aromatic)

-

δ 5.35 (s, 2H, -OCHO-)

Synthesis and Optimization

Primary Synthetic Route

The standard synthesis involves a two-step protection/functionalization strategy :

-

Starting Material: 3-Chloro-4-hydroxybenzaldehyde

-

Methoxymethyl (MOM) Protection:

-

React with methoxymethyl chloride (MOMCl) in acetone

-

Base: KCO (2 eq)

-

Temperature: Reflux (20 hours)

-

Yield: 86%

-

Mechanistic Insights:

The reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic MOMCl. The bulky MOM group directs subsequent reactions to the ortho and para positions relative to the chlorine atom.

Process Optimization

Key parameters affecting yield and purity:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| MOMCl Equivalents | 1.05–1.10 eq | Higher equivalents lead to di-protection byproducts |

| Reaction Time | 18–24 h | Shorter times result in incomplete conversion |

| Solvent | Anhydrous acetone | Polar aprotic solvent enhances nucleophilicity |

| Temperature | 56–60°C (reflux) | Lower temperatures slow reaction kinetics |

Chromatographic purification using silica gel (n-hexane/EtOAc = 15:1) typically achieves >95% purity .

Spectroscopic Characterization

Infrared Spectroscopy

Critical IR absorption bands (neat, cm):

-

2924, 2829: C-H stretching in -OCH

-

1699: Strong C=O stretch of aldehyde

-

1595, 1568: Aromatic C=C vibrations

Mass Spectrometry

-

EI-MS: m/z 200 (M)

-

Fragmentation pattern:

-

Loss of -CHO (m/z 171)

-

Cleavage of MOM group (m/z 139)

-

Comparative Analysis with Analogues

The 4-methoxymethoxy substitution creates distinct spectral differences compared to related benzaldehydes:

| Compound | δ(-CHO) in NMR | IR C=O Stretch (cm) |

|---|---|---|

| 3-Chloro-4-(methoxymethoxy)benzaldehyde | 9.87 | 1699 |

| 4-Methoxybenzaldehyde | 9.82 | 1703 |

| 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde | 9.91 | 1695 |

The downfield shift of the aldehyde proton compared to simple methoxy derivatives suggests enhanced conjugation with the electron-rich aromatic system .

Applications in Medicinal Chemistry

Transthyretin Amyloidogenesis Inhibition

Recent studies demonstrate the compound’s utility in synthesizing chlorinated naringenin analogs :

-

Target: Transthyretin (TTR) amyloid fibril formation

-

Mechanism:

-

Aldehyde group enables Schiff base formation with lysine residues

-

Chlorine atom improves blood-brain barrier permeability

-

MOM group modulates solubility and protein binding

-

Structure-Activity Relationship (SAR) Findings:

-

IC improvement of 12b-derived analogs: 3.2 μM → 0.8 μM

Related Compounds and Derivatives

Structural Analogues

Comparative analysis of benzaldehyde derivatives:

Synthetic Derivatives

Common modification pathways:

-

Aldehyde Reduction: To benzyl alcohol derivatives using NaBH

-

Wittig Reactions: Formation of α,β-unsaturated ketones

-

Schiff Base Formation: With primary amines for coordination complexes

Future Research Directions

Targeted Drug Delivery Systems

Potential modifications for enhanced bioavailability:

-

Prodrug Strategies: Conversion to oxime or hydrazone derivatives

-

Nanoparticle Conjugation: Gold nanoparticle carriers for TTR-selective delivery

Green Chemistry Approaches

Developing sustainable synthesis methods:

-

Catalytic Systems: Recyclable Lewis acid catalysts (e.g., FeCl-montmorillonite)

-

Solvent-Free Conditions: Mechanochemical grinding with KCO

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume